(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride
Description
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a fused pyrrolopyridine core with a methanamine substituent at the 2-position. This compound is structurally characterized by a bicyclic system combining pyrrole and pyridine rings, with the hydrochloride salt enhancing solubility and stability for pharmaceutical applications. It is commercially available in high purity (95%) with varying quantities (100 mg to 1 g) and pricing tiers (e.g., 1 g at €440.00) . Its CAS registry number is 2204255-39-8, and it is cataloged under MFCD30537040 .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-7-3-6-1-2-10-5-8(6)11-7;/h1-3,5,11H,4,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUNPJLXCZCCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cancer Research
One of the most promising applications of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride is in cancer treatment. Research has indicated that derivatives of pyrrolo[2,3-c]pyridine can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, a study demonstrated that certain derivatives exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values in the nanomolar range. This suggests a potential pathway for developing targeted cancer therapies .
Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. Its structure allows for interactions with neurotransmitter systems, making it a candidate for treating neurological disorders. Preliminary studies have shown that related compounds can influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyridine derivatives. The ability to modify its structure by introducing various substituents allows researchers to tailor its properties for specific biological activities.
Table 1: Summary of Synthetic Pathways
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Pyridine derivative + Amine | Heat, solvent | Intermediate compound |
| 2 | Intermediate + HCl | Acidic conditions | This compound |
Case Study 1: FGFR Inhibition
A study published in Royal Society of Chemistry detailed the synthesis of various pyrrolo[2,3-c]pyridine derivatives and their evaluation as FGFR inhibitors. The lead compound demonstrated significant anti-proliferative effects on breast cancer cell lines and induced apoptosis . This case underscores the potential of this compound class in oncology.
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the modulation of neurotransmitter systems using derivatives of this compound. The results indicated that certain modifications led to enhanced binding affinity to serotonin receptors, suggesting therapeutic potential in treating depression and anxiety disorders.
Mechanism of Action
The mechanism by which (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride with structurally and functionally related compounds, focusing on substituents, physicochemical properties, and applications.
Structural Analogs in the Pyrrolopyridine Family
Heterocyclic Amines with Varied Core Structures
Key Comparative Insights
- Substituent Position and Bioactivity : The 2-methanamine substituent in the target compound contrasts with 3-ethanamine analogs (e.g., ), which exhibit altered binding affinities due to spatial orientation. Chloro or methoxy groups at the 5-position (e.g., ) improve metabolic stability but reduce synthetic yields (71% for 5-Cl vs. 80% for 5-OCH₃).
- Salt Forms: Dihydrochloride salts (e.g., ) generally offer superior aqueous solubility compared to monohydrochloride forms, critical for in vivo applications.
- Cost and Availability: The target compound is priced higher (€440.00/g) than tert-butyl-protected analogs (e.g., tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate at €203.00/g), reflecting its specialized synthetic route .
- Structural Isomerism : Pyrrolo[3,2-c]pyridin-2-yl analogs (similarity score: 0.93 ) demonstrate how ring connectivity impacts electronic properties and receptor interactions.
Biological Activity
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride, with the CAS number 2204255-39-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₈H₁₀ClN₃
- Molecular Weight : 183.64 g/mol
- Structure : The compound features a pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities.
Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds often target various biological pathways, particularly those involved in cancer and inflammation. The following mechanisms have been identified:
- FGFR Inhibition : Some pyrrolo derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, a related compound demonstrated IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2 in breast cancer models, leading to reduced cell proliferation and induced apoptosis in vitro .
- TNIK Inhibition : Another study highlighted the ability of certain pyrrolo derivatives to inhibit TNIK (TRAF2 and NCK interacting kinase), with some compounds exhibiting IC₅₀ values lower than 1 nM. This inhibition was linked to decreased IL-2 secretion, suggesting potential applications in autoimmune diseases and cancer therapy .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Target/Mechanism | IC₅₀ Values |
|---|---|---|
| FGFR Inhibition | FGFR1, FGFR2 | 7 nM, 9 nM |
| TNIK Inhibition | TNIK | < 1 nM |
| IL-2 Secretion | Immune Response | Concentration-dependent |
Case Study 1: FGFR Targeting in Breast Cancer
A series of studies demonstrated that pyrrolo derivatives could effectively inhibit FGFR signaling pathways. In one study involving breast cancer cell lines (4T1), compound 4h exhibited significant anti-proliferative effects and induced apoptosis through FGFR inhibition. This suggests that targeting FGFRs with pyrrolo derivatives could be a viable strategy for developing new cancer therapies .
Case Study 2: TNIK Inhibition and Autoimmunity
In another investigation focusing on TNIK inhibitors, several pyrrolo derivatives were synthesized and evaluated for their ability to inhibit IL-2 secretion. The results indicated that these compounds could modulate immune responses effectively, indicating their potential use in treating autoimmune diseases where IL-2 plays a critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
